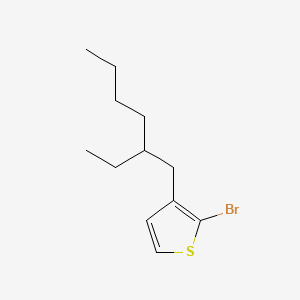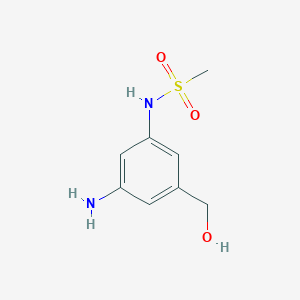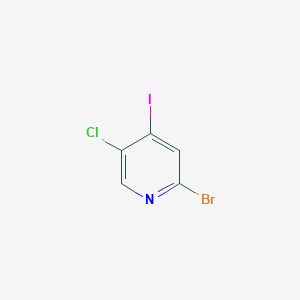
5-Amino-pyridin-3-OL dihydrobromide
概要
説明
5-Amino-pyridin-3-OL dihydrobromide is a chemical compound with the molecular formula C5H7Br2N2O. It is a derivative of pyridine, featuring an amino group at the 5-position and a hydroxyl group at the 3-position, with dihydrobromide as the counter ion. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-pyridin-3-OL dihydrobromide typically involves the following steps:
Starting Material: The synthesis begins with pyridin-3-ol as the starting material.
Amination: The pyridin-3-ol undergoes amination to introduce the amino group at the 5-position. This can be achieved using ammonia or an ammonium salt under specific reaction conditions.
Bromination: The resulting compound is then treated with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions: 5-Amino-pyridin-3-OL dihydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: Various electrophiles can be used for substitution reactions, such as alkyl halides.
Major Products Formed:
Oxidation: Formation of 5-nitro-pyridin-3-OL dihydrobromide.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various substituted pyridin-3-ol derivatives.
科学的研究の応用
5-Amino-pyridin-3-OL dihydrobromide is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for potential therapeutic uses, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用機序
5-Amino-pyridin-3-OL dihydrobromide is similar to other pyridine derivatives, such as 3-Amino-pyridin-2-OL dihydrobromide and 4-Amino-pyridin-3-OL dihydrobromide. its unique structure and reactivity set it apart from these compounds. The presence of the amino group at the 5-position and the hydroxyl group at the 3-position contribute to its distinct chemical properties and applications.
類似化合物との比較
3-Amino-pyridin-2-OL dihydrobromide
4-Amino-pyridin-3-OL dihydrobromide
2-Amino-pyridin-3-OL dihydrobromide
特性
IUPAC Name |
5-aminopyridin-3-ol;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.2BrH/c6-4-1-5(8)3-7-2-4;;/h1-3,8H,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJIZSTZJUVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine](/img/structure/B1527706.png)




